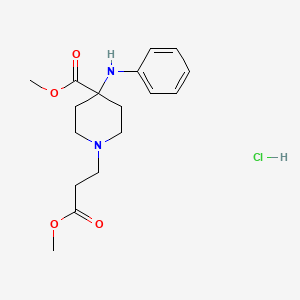

![molecular formula C61H98O6 B3026089 4Z,7Z,10Z,13Z,16Z,19Z-二十二碳六烯酸,2-[[(9Z,12Z)-1-氧代-9,12-十八碳二烯-1-基]氧基]-1-[[[(9Z,12Z)-1-氧代-9,12-十八碳二烯-1-基]氧基]甲基]乙酯 CAS No. 157363-75-2](/img/structure/B3026089.png)

4Z,7Z,10Z,13Z,16Z,19Z-二十二碳六烯酸,2-[[(9Z,12Z)-1-氧代-9,12-十八碳二烯-1-基]氧基]-1-[[[(9Z,12Z)-1-氧代-9,12-十八碳二烯-1-基]氧基]甲基]乙酯

描述

The compound “4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-1-[[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]methyl]ethyl ester” is also known as Ethyl 4 (Z),7 (Z),10 (Z),13 (Z),16 (Z),19 (Z)-Docosahexaenoate . It is a long-chain fatty acid ethyl ester .

Synthesis Analysis

The synthesis of this compound involves the formal condensation of the carboxy group of (4 Z ,7 Z ,10 Z ,13 Z ,16 Z ,19 Z )-docosahexaenoic acid with the hydroxy group of ethanol .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C24H36O2 . More detailed structural information can be found in databases like LIPID MAPS .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 443.5±24.0 °C and a predicted density of 0.914±0.06 g/cm3 . It is soluble in DMF, DMSO, and ethanol .科学研究应用

Nutritional and Health Sciences

Role in Human Health:- Brain Health : DHA is abundant in the brain, where it supports neuronal structure, synaptic function, and neurotransmitter signaling. Adequate DHA intake has been associated with improved cognitive performance, memory, and mood .

- Eye Health : DHA is a major component of retinal photoreceptor cells. It contributes to visual acuity and protects against age-related macular degeneration (AMD) and other eye disorders .

- Cardiovascular Health : DHA has cardiovascular benefits, including reducing triglycerides, improving blood flow, and lowering inflammation. It may help prevent heart disease and stroke .

Dietary Sources: DHA is primarily obtained from marine sources, such as fatty fish (salmon, mackerel, sardines), algae-based supplements, and fish oil capsules. Its bioavailability is enhanced when consumed alongside other dietary fats.

Biomedical Research and Therapeutics

Anti-Inflammatory Properties: DHA exhibits anti-inflammatory effects by modulating immune responses and reducing pro-inflammatory cytokines. Researchers investigate its potential in treating chronic inflammatory conditions, autoimmune diseases, and inflammatory bowel diseases .

Neuroprotective Effects: Studies explore DHA’s neuroprotective properties in neurodegenerative diseases like Alzheimer’s and Parkinson’s. It may enhance neuronal survival, reduce oxidative stress, and promote synaptic plasticity .

Cancer Research: DHA’s impact on cancer prevention and treatment is an active area of investigation. It influences cell proliferation, apoptosis, and angiogenesis. Some studies suggest it may reduce the risk of certain cancers, including breast and colorectal cancer .

Biotechnology and Industrial Applications

Omega-3 Supplements: DHA is widely used in dietary supplements, functional foods, and infant formulas. Its stability and health benefits make it a valuable ingredient for promoting overall well-being.

Aquaculture and Animal Nutrition: DHA-enriched feeds enhance growth, health, and reproductive success in farmed fish, shrimp, and other aquatic species. It improves fish oil quality and contributes to sustainable aquaculture practices .

未来方向

作用机制

Target of Action

This compound is a derivative of docosahexaenoic acid (DHA), which is known to interact with a variety of targets including G-protein coupled receptors, ion channels, and enzymes involved in signal transduction .

Mode of Action

DHA is known to modulate the activity of its targets, leading to changes in cell signaling and function .

Biochemical Pathways

The compound may be involved in various biochemical pathways due to its structural similarity to DHA . DHA is involved in several pathways, including the biosynthesis of protectins and resolvins, which are lipid mediators involved in the resolution of inflammation .

Pharmacokinetics

As a fatty acid derivative, it is likely to be absorbed in the intestine, distributed in the body bound to lipoproteins, metabolized in the liver, and excreted in the bile .

Result of Action

Based on its structural similarity to dha, it may have anti-inflammatory effects, modulate immune responses, and influence cell membrane fluidity .

Action Environment

Environmental factors such as diet, gut microbiota, and genetic factors can influence the action, efficacy, and stability of this compound . For instance, a diet rich in omega-3 fatty acids can increase the levels of DHA and its derivatives in the body .

属性

IUPAC Name |

1,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propan-2-yl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H98O6/c1-4-7-10-13-16-19-22-25-28-29-30-31-34-37-40-43-46-49-52-55-61(64)67-58(56-65-59(62)53-50-47-44-41-38-35-32-26-23-20-17-14-11-8-5-2)57-66-60(63)54-51-48-45-42-39-36-33-27-24-21-18-15-12-9-6-3/h7,10,16-21,25-28,30-33,37,40,46,49,58H,4-6,8-9,11-15,22-24,29,34-36,38-39,41-45,47-48,50-57H2,1-3H3/b10-7-,19-16-,20-17-,21-18-,28-25-,31-30-,32-26-,33-27-,40-37-,49-46- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXAFRFFCLQVNJP-AZAKSZIWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H98O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

927.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(18:2(9Z,12Z)/22:6(4Z,7Z,10Z,13Z,16Z,19Z)/18:2(9Z,12Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0052816 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-1-[[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]methyl]ethyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

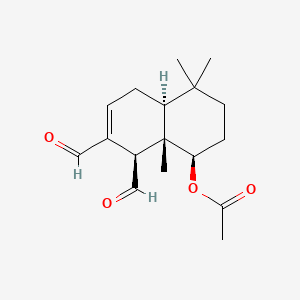

![[(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B3026008.png)

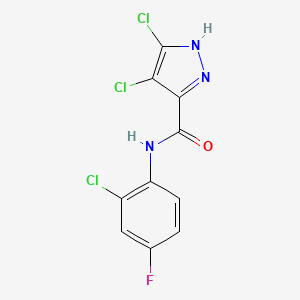

![8-chloro-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol](/img/structure/B3026014.png)

![3-Oxo-N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide](/img/structure/B3026017.png)

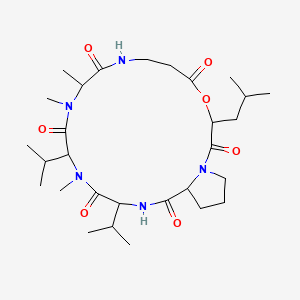

![(2R,4R,7Z,11S,15E,19aR,22S,23S,23aR,25R,26S,27R)-11-acetyl-3,4,10,11,21,22,23,23a-octahydro-22,25,27-trihydroxy-22,26-dimethyl-20H-11,15-methano-23,2,4,19a-[1,2]propanediyl[3]ylidene-2H,13H,19H-1,5,12,18-benzotetraoxacycloheneicosin-6,17(9H,14H)-dione](/img/structure/B3026018.png)

![[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B3026021.png)

![Hexadecanoic acid 2-[(1-oxooctyl)oxy]-1,3-propanediyl ester](/img/structure/B3026022.png)

![trans-N-[2-(dimethylamino)cyclohexyl]-4-fluoro-benzamide](/img/structure/B3026023.png)

![1-(1,3-Benzodioxol-5-yl)-2-[(1-methylethyl)amino]-1-hexanone, monohydrochloride](/img/structure/B3026025.png)